molecular formula C20H25N5O3 B6449276 2-[2-(3a-{[(5-methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)-2-oxoethyl]-6-methyl-2,3-dihydropyridazin-3-one CAS No. 2549035-93-8

2-[2-(3a-{[(5-methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)-2-oxoethyl]-6-methyl-2,3-dihydropyridazin-3-one

Cat. No.: B6449276
CAS No.: 2549035-93-8
M. Wt: 383.4 g/mol
InChI Key: FUHUSEAUQNPZEF-UHFFFAOYSA-N
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Description

The compound 2-[2-(3a-{[(5-methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)-2-oxoethyl]-6-methyl-2,3-dihydropyridazin-3-one features a structurally complex bicyclic framework. Its core consists of an octahydrocyclopenta[c]pyrrole moiety, a saturated bicyclic system that confers rigidity and stereochemical complexity.

Properties

IUPAC Name

2-[2-[3a-[(5-methylpyrimidin-2-yl)oxymethyl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-2-oxoethyl]-6-methylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O3/c1-14-8-21-19(22-9-14)28-13-20-7-3-4-16(20)10-24(12-20)18(27)11-25-17(26)6-5-15(2)23-25/h5-6,8-9,16H,3-4,7,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUHUSEAUQNPZEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CC(=O)N2CC3CCCC3(C2)COC4=NC=C(C=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues can be categorized based on shared motifs:

Pyridazinone Derivatives
  • 5-Chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones (3a-3h) : Core Structure: A pyridazinone ring substituted at positions 2, 5, and 4. Key Features:
  • Position 2: Variable alkyl/aryl groups (e.g., benzyl, allyl).
  • Position 5: Chlorine substituent.
  • Position 6: Phenyl group.
    • Comparison :
  • The bicyclic octahydrocyclopenta[c]pyrrole in the target compound introduces steric bulk and conformational constraints absent in simpler pyridazinones.
Bicyclic Pyrrolidine Derivatives
  • Compound 42 : Hexahydrocyclopenta[c]pyrrole linked to pyrimidine-4-carboxylic acid :
    • Core Structure : Hexahydrocyclopenta[c]pyrrole with a trifluoromethylphenyl substituent and pyrimidinecarboxylate.
    • Key Features :
  • Designed as a retinol-binding protein 4 (RBP4) antagonist.
  • The trifluoromethyl group enhances lipophilicity and binding affinity.
    • Comparison :
  • The target compound’s 5-methylpyrimidinyloxymethyl group replaces the trifluoromethylphenyl and carboxylate moieties, reducing acidity and altering hydrophobicity.
  • Both compounds leverage bicyclic systems for target engagement, but the target’s dihydropyridazinone may confer distinct electronic properties.
Imidazopyridine Derivatives
  • Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) : Core Structure: Tetrahydroimidazo[1,2-a]pyridine with nitro, cyano, and ester groups. Key Features:
  • High polarity due to nitro and cyano substituents.
  • Ester groups enable further functionalization.
    • Comparison :
  • The target compound lacks nitro/cyano groups but shares a ketone (2-oxo) motif.
  • The imidazopyridine’s fused ring system contrasts with the target’s separated bicyclic and pyridazinone domains.

Physicochemical and Pharmacokinetic Properties

Property Target Compound 5-Chloro-6-phenyl-pyridazinone (3a-3h) Compound 42 (RBP4 antagonist) Imidazopyridine (1l)
Molecular Weight High (complex structure) Moderate (~250–350 g/mol) High (~450 g/mol) High (~500 g/mol)
Polar Groups Pyrimidinyloxy, ketone Chlorine, ketone Carboxylate, trifluoromethyl Nitro, cyano, esters
Lipophilicity Moderate (methyl groups) Variable (depends on 2-substituent) High (trifluoromethyl) Low (polar substituents)
Synthetic Complexity High (multiple stereocenters) Moderate (alkylation reactions) High (bicyclic synthesis) Moderate (one-pot reactions)

Research Findings and Gaps

  • Structural Insights: The target compound’s octahydrocyclopenta[c]pyrrole core likely enhances target selectivity compared to monocyclic analogues, as seen in RBP4 antagonists .
  • Synthetic Challenges : ’s methodology (e.g., DMF-mediated coupling) may be applicable to synthesizing the target’s pyrimidinyloxymethyl group .
  • Data Limitations: No direct biological or crystallographic data for the target compound are available in the provided evidence.

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